Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(3-methoxycarbonylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-6-9-15(12-19)13-7-5-8-14(11-13)16(20)22-4/h5,7-8,11,15H,6,9-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWHCGPVRHUVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Physical and Chemical Properties
Understanding the physical and chemical properties of tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate is essential for designing effective synthesis and purification strategies.
Table 1: Physical and Chemical Properties
The compound is likely to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate, based on its structure and properties. Its moderately lipophilic nature (XLogP3-AA of 3.2) suggests good permeability across biological membranes, which may be relevant for its applications in medicinal chemistry.
Synthetic Routes
Multiple synthetic approaches can be employed to prepare this compound. The following sections detail the most viable and efficient preparation methods.
Cross-Coupling Approach
One of the most direct routes to this compound involves palladium-catalyzed cross-coupling reactions between a 3-halogenated N-Boc-piperidine and an appropriate methoxycarbonylphenyl organometallic reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling represents a highly efficient method for forming carbon-carbon bonds between aryl halides and boronic acids or boronate esters.
Synthetic Scheme:
- Prepare tert-butyl 3-bromopiperidine-1-carboxylate
- React with 3-(methoxycarbonyl)phenylboronic acid under Pd-catalyzed conditions
- Purify to obtain this compound
Table 2: Optimized Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) | Air-sensitive, handle under inert atmosphere |
| Base | K2CO3 (3 equiv) | Aqueous K2CO3 (2M) commonly used |
| Solvent | Dioxane/H2O (3:1) | Degassed prior to use |
| Temperature | 80-90°C | Monitored by TLC or HPLC |
| Reaction Time | 12-16 hours | Extended time may be required for completion |
| Boronic Acid | 1.2-1.5 equiv | Freshly prepared or high-quality commercial material |
| Concentration | 0.2M (with respect to bromide) | Higher concentrations may lead to side reactions |
| Typical Yield | 75-85% | After chromatographic purification |
The reaction is typically conducted under inert atmosphere (argon or nitrogen) to prevent catalyst deactivation. The use of phase-transfer catalysts such as tetrabutylammonium bromide can enhance reaction efficiency when using aqueous base systems.
Negishi Coupling
The Negishi coupling offers an alternative approach that may provide higher selectivity in certain cases:
Synthetic Scheme:
- Prepare tert-butyl 3-iodopiperidine-1-carboxylate
- Generate 3-(methoxycarbonyl)phenylzinc chloride from the corresponding bromide
- Couple using Pd(0) catalyst to obtain this compound
Table 3: Typical Conditions for Negishi Coupling
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (3 mol%) | More stable than Pd(PPh3)4 |
| Zinc Reagent | 1.1-1.3 equiv | Freshly prepared for best results |
| Solvent | THF or DMF | Anhydrous conditions required |
| Temperature | 50-70°C | Lower temperatures reduce side reactions |
| Reaction Time | 6-10 hours | Monitored by TLC or HPLC |
| Concentration | 0.15-0.2M | Dilution minimizes homo-coupling |
| Typical Yield | 70-80% | After purification |
The organozinc reagent is typically prepared by treating 3-(methoxycarbonyl)phenyl bromide with zinc dust in the presence of lithium chloride and catalytic TMSCl (trimethylsilyl chloride) in THF at 40°C.
Starting from 3-Hydroxypiperidine Derivatives
Another viable approach involves the functionalization of 3-hydroxypiperidine derivatives, which can be prepared through stereoselective methods as described in various patents.
Synthesis of (S)-N-Boc-3-hydroxypiperidine
The synthesis of the key intermediate (S)-N-Boc-3-hydroxypiperidine can be achieved through the following sequence:
Table 4: Synthesis of (S)-N-Boc-3-hydroxypiperidine from 3-Pyridone
| Step | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1. Hydrogenation | 3-Pyridone, 5% Rh/C | H2 (5 MPa), H2O, 90°C, 48h | 96.3 | High-pressure equipment required |
| 2. Resolution | D-Pyroglutamic acid | 95% EtOH, reflux, cool to -5°C | 55 | Enantiomerically pure material obtained |
| 3. Boc Protection | NaOH, (Boc)2O | Room temperature, 3-4h | 95 | Aqueous workup with EtOAc extraction |
| Overall yield | 50.2 | From 3-pyridone |
This stereoselective approach provides access to enantiomerically enriched N-Boc-3-hydroxypiperidine, which can serve as a valuable intermediate for introducing the methoxycarbonylphenyl group.
Triflate Formation and Cross-Coupling
The hydroxyl group of (S)-N-Boc-3-hydroxypiperidine can be converted to a triflate, which serves as an excellent leaving group for subsequent cross-coupling reactions:
Synthetic Scheme:
- Convert (S)-N-Boc-3-hydroxypiperidine to the corresponding triflate using triflic anhydride
- Perform Suzuki-Miyaura coupling with 3-(methoxycarbonyl)phenylboronic acid
- Purify to obtain this compound
Route from 3-Piperidone Derivatives
A third approach involves utilizing 1-Boc-3-piperidone as a key intermediate, which can be prepared through methods described in patent literature.
Synthesis of 1-Boc-3-piperidone
The preparation of 1-Boc-3-piperidone can be achieved as follows:
Table 6: Synthesis of 1-Boc-3-piperidone
| Step | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1. Reduction | 3-Pyridone, NaBH4 | Alkaline solution, 0-25°C, 2-4h | 85-90 | Forms 3-hydroxypiperidine |
| 2. Boc Protection | (Boc)2O, Et3N | CH2Cl2, 0°C to RT, 3-6h | 90-95 | Forms 1-Boc-3-hydroxypiperidine |
| 3. Oxidation | PCC or Dess-Martin | CH2Cl2, 0°C to RT, 2-4h | 85-90 | Oxidizes to 1-Boc-3-piperidone |
| Overall yield | 65-77 | From 3-pyridone |
Vinyl Triflate Formation and Cross-Coupling
The ketone functionality in 1-Boc-3-piperidone can be converted to a vinyl triflate, which can undergo cross-coupling followed by reduction:
Synthetic Scheme:
- Convert 1-Boc-3-piperidone to vinyl triflate using LDA and PhNTf2
- Cross-couple with 3-(methoxycarbonyl)phenylboronic acid
- Hydrogenate the resulting alkene
- Purify to obtain this compound
Table 7: Vinyl Triflate Formation, Cross-Coupling, and Reduction
| Step | Reagents | Conditions | Typical Yield (%) |
|---|---|---|---|
| 1. Vinyl Triflate Formation | LDA, PhNTf2 | THF, -78°C to -20°C, 3h | 80-85 |
| 2. Cross-Coupling | 3-(Methoxycarbonyl)phenylboronic acid, Pd(PPh3)4, K2CO3 | DMF/H2O, 80°C, 12h | 75-85 |
| 3. Hydrogenation | H2, Pd/C | MeOH, RT, 4-6h | 90-95 |
| Overall yield | 54-69 |
Direct Carbonylative Coupling Approaches
Recent advances in transition metal-catalyzed carbonylative couplings offer alternative routes that may be more efficient for certain scale requirements.
Palladium-Catalyzed Carbonylative Coupling
This approach involves a one-pot carbonylative Suzuki coupling to introduce the methoxycarbonyl group directly:
Synthetic Scheme:
- Prepare tert-butyl 3-iodopiperidine-1-carboxylate
- React with 3-phenylboronic acid under Pd-catalyzed conditions with carbon monoxide and methanol
- Purify to obtain this compound
Table 8: Conditions for Carbonylative Suzuki Coupling
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Stable under CO atmosphere |
| Base | K2CO3 (3 equiv) | Ensures deprotonation of boronic acid |
| Solvent | DMF/MeOH (4:1) | MeOH serves as nucleophile for ester formation |
| Temperature | 80-90°C | Under CO pressure |
| CO Pressure | 10-20 bar | Specialized equipment required |
| Reaction Time | 8-12 hours | Monitored by sampling and HPLC |
| Boronic Acid | 1.3 equiv | Excess needed for complete conversion |
| Typical Yield | 65-75% | After chromatographic purification |
This approach offers the advantage of introducing the methoxycarbonyl group directly, reducing the number of synthetic steps. However, it requires specialized equipment to handle carbon monoxide under pressure.
Optimization Parameters and Considerations
Optimization of the synthesis involves careful control of various parameters to maximize yield and purity while ensuring safety and scalability.
Table 9: Critical Parameters and Optimization Strategies
| Parameter | Range to Explore | Effect on Reaction | Optimization Strategy |
|---|---|---|---|
| Catalyst Loading | 1-10 mol% | Higher loading increases rate but adds cost | Start with 5 mol% and reduce if conversion is satisfactory |
| Temperature | 60-100°C | Higher temperatures increase rate but may cause decomposition | Use temperature profiling to identify optimal range |
| Base Selection | K2CO3, K3PO4, Cs2CO3 | Different bases affect boronic acid activation | Screen bases in parallel reactions |
| Solvent System | DMF, THF, Dioxane, Mixtures | Affects solubility and stability | Optimize for substrate solubility and catalyst stability |
| Reaction Time | 4-24 hours | Longer times may improve conversion but risk side reactions | Monitor reaction progress by HPLC/TLC |
| Concentration | 0.1-0.5M | Higher concentrations save solvent but may reduce selectivity | Balance solvent usage with selectivity requirements |
Monitoring Reaction Progress
Effective monitoring of reaction progress is crucial for optimizing synthetic procedures. High-performance liquid chromatography (HPLC) provides the most accurate quantitative assessment of reaction progress and purity.
Table 10: HPLC Conditions for Reaction Monitoring
| Parameter | Condition | Notes |
|---|---|---|
| Column | C18, 150 × 4.6 mm, 5 μm | Reversed-phase provides good separation |
| Mobile Phase | ACN/H2O (gradient) | Typically 30-90% ACN over 15 minutes |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Detection | UV, 254 nm | Both aromatic ring and ester absorb at this wavelength |
| Sample Preparation | Dilution in ACN | Filter through 0.45 μm membrane |
| Run Time | 20 minutes | Includes equilibration |
Purification Strategies
Effective purification is crucial for obtaining high-purity this compound.
Chromatographic Purification
Column chromatography represents the most versatile method for purifying the target compound:
Table 11: Optimized Chromatography Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Stationary Phase | Silica gel, 60-120 mesh | Standard grade for synthetic purification |
| Mobile Phase | Hexane/EtOAc | Typical gradient: 9:1 → 7:3 |
| Sample Loading | 5-10% w/w of silica | Higher loading reduces resolution |
| Flow Rate | Moderate | Adjust based on column dimensions |
| Detection | TLC, UV visualization | Rf typically 0.3-0.4 in 4:1 Hexane/EtOAc |
| Fraction Analysis | TLC or HPLC | Combine pure fractions |
Crystallization and Recrystallization
For larger scale preparations, crystallization may be more economical than chromatography:
Table 12: Crystallization Conditions
| Solvent System | Procedure | Typical Recovery (%) | Purity (%) |
|---|---|---|---|
| EtOAc/Hexane | Dissolve in minimal EtOAc, add hexane until cloudy, cool slowly | 75-80 | >98 |
| MeOH/Water | Dissolve in hot MeOH, add water dropwise, cool | 70-75 | >99 |
| Acetone/Hexane | Dissolve in acetone, layer with hexane, allow slow diffusion | 65-70 | >99 |
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 13: Characteristic NMR Signals
| NMR Type | Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| 1H NMR | Boc CH3 | 1.43-1.48 | s | 9H |
| 1H NMR | Piperidine CH2 | 1.50-2.15 | m | 4H |
| 1H NMR | Piperidine CH (position 3) | 2.65-2.80 | m | 1H |
| 1H NMR | Piperidine NCH2 | 2.75-4.20 (complex) | m | 4H |
| 1H NMR | OCH3 | 3.90-3.95 | s | 3H |
| 1H NMR | Aromatic | 7.30-8.00 | m | 4H |
| 13C NMR | Boc CH3 | 28.5-28.7 | ||
| 13C NMR | Piperidine ring carbons | 25.0-55.0 (multiple signals) | ||
| 13C NMR | OCH3 | 52.0-52.5 | ||
| 13C NMR | Aromatic carbons | 125.0-145.0 (multiple signals) | ||
| 13C NMR | Carbonyl carbons | 154.5-155.5 (Boc), 166.5-167.5 (ester) |
Table 14: Mass Spectrometry Data
| Technique | Expected Signals | m/z |
|---|---|---|
| ESI-MS (positive mode) | [M+H]+ | 320.1962 |
| ESI-MS (positive mode) | [M+Na]+ | 342.1781 |
| ESI-MS (positive mode) | [M-C4H8+H]+ (Boc fragmentation) | 264.1230 |
| EI-MS | Molecular ion | 319.1784 |
| EI-MS | Base peak (Boc fragmentation) | 263.1158 |
Industrial Scale Considerations
For industrial-scale synthesis, additional factors must be considered to ensure safety, efficiency, and cost-effectiveness.
Table 15: Comparison of Synthetic Routes for Scale-Up
| Route | Advantages | Disadvantages | Cost Factors | Scalability Rating |
|---|---|---|---|---|
| Suzuki Coupling | Fewer steps, high reliability | Air-sensitive catalysts, purification challenges | Palladium cost significant | Good |
| Hydroxypiperidine Route | Established chemistry, stereocontrol | Multiple steps, resolution step required | D-pyroglutamic acid cost | Moderate |
| 3-Piperidone Route | Reliable reactions, good yields | Multiple steps, sensitive intermediates | Oxidation reagent cost | Good |
| Carbonylative Coupling | Fewer steps, atom economic | Specialized equipment, CO hazards | Safety equipment costs | Challenging |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various nucleophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Synthetic Chemistry
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate is predominantly used as an intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For example, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents due to their ability to interact with biological targets effectively.
Medicinal Chemistry
Research has indicated that compounds related to this compound exhibit significant pharmacological activities. Studies have focused on their potential as:
- Pain Management Agents : Investigations into their efficacy in alleviating pain have shown promising results.
- Antidepressants : The structural features of this compound facilitate interactions with neurotransmitter systems, suggesting potential use in treating mood disorders.
Drug Development
The compound serves as a building block for more complex molecules in drug discovery programs. Its derivatives are being evaluated in preclinical studies to assess their therapeutic profiles and safety.
Case Study 1: Synthesis of Analgesic Compounds
A study published in a peer-reviewed journal highlighted the synthesis of a series of analgesic agents derived from this compound. The research demonstrated that modifications at the piperidine nitrogen could enhance analgesic potency while minimizing side effects.
Case Study 2: Antidepressant Activity
Another research article investigated the antidepressant properties of derivatives synthesized from this compound. The findings indicated that certain modifications improved binding affinity to serotonin receptors, suggesting a mechanism for antidepressant action.
Mechanism of Action
The mechanism of action of tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Substituent Position on the Phenyl Ring
Tert-butyl 3-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (3h)
- Structure : Differs by a para -methoxycarbonylphenyl group.
- Synthesis : Prepared via ligand (L8)-controlled C–H arylation, yielding 57% as a white solid .
- Key Difference : The para-substituted analogue exhibits distinct electronic effects and steric interactions compared to the meta-substituted target compound.
Tert-butyl 3-{[2-(methoxycarbonyl)phenyl]amino}piperidine-1-carboxylate (23) Structure: Features an amino-linked ortho-methoxycarbonylphenyl group. Synthesis: Achieved via reductive amination (66% yield) as a viscous liquid .
Functional Group Variations
Tert-butyl 4-[3-(methoxycarbonyl)phenylsulfonamido]piperidine-1-carboxylate
- Structure : Contains a sulfonamido bridge instead of direct phenyl attachment.
- Properties : Higher molecular weight (398.47 vs. 319.40) and altered polarity due to the sulfonamide group .
- Synthesis : Requires sulfonylation steps, highlighting differences in synthetic complexity.
Tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (7)
- Structure : Replaces the phenyl group with a carbamoyl moiety.
- Synthesis : Synthesized in 86% yield as a white crystal .
- Key Difference : The carbamoyl group reduces aromaticity, impacting π-π stacking interactions.
Stereochemical Variations
(3S)- and (3R)-tert-butyl 3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5o and 5n) Structure: Chiral centers at C3 with trifluoromethylphenyl-pyrazole substituents. Properties: 5o ([α]D20 = −9.8) and 5n ([α]D20 = +9.9) exhibit enantiomeric optical rotations .
Biological Activity
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate (CAS Number: 2055841-21-7) is a compound with significant potential in medicinal chemistry, characterized by its unique structure that includes a tert-butyl group and a piperidine ring. The molecular formula is C18H25NO4, with a molecular weight of approximately 319.40 g/mol. This article explores its biological activity, including its synthesis, interaction studies, and potential applications.
Chemical Structure and Properties
The compound features a methoxycarbonyl group attached to a phenyl ring, which contributes to its biological activity. The structural characteristics are summarized in the table below:
| Property | Details |
|---|---|
| Molecular Formula | C18H25NO4 |
| Molecular Weight | 319.40 g/mol |
| CAS Number | 2055841-21-7 |
| Purity | ≥97% |
| Storage Conditions | Room temperature |
Synthesis
The synthesis of this compound can be achieved through various methods, each offering different advantages in yield and purity. Notable synthetic approaches include:
- Direct Alkylation : Involves the alkylation of piperidine derivatives with tert-butyl halides.
- Esterification Reactions : Utilizing methoxycarbonyl derivatives to form the desired ester.
Further research is required to optimize these methods for specific applications in drug development.
Pharmacological Potential
The compound has shown promise in several biological assays, particularly in the context of neuropharmacology and pain management. Its structural similarities to other piperidine derivatives suggest potential activities such as:
- Antidepressant Effects : Similar compounds have been linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine.
- Analgesic Properties : The piperidine structure is known for its pain-relieving effects.
Interaction Studies
Interaction studies involving this compound could provide insights into its binding affinities with various biological targets. Potential areas of focus include:
- Receptor Binding Affinities : Investigating interactions with serotonin and dopamine receptors.
- Enzyme Inhibition Studies : Assessing the inhibition of enzymes involved in pain pathways.
Case Studies and Research Findings
Recent studies have highlighted the significance of piperidine derivatives in treating neurodegenerative diseases and chronic pain conditions. For instance:
- Neuroprotective Effects : Research indicates that similar compounds can protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .
- Pain Management : A study demonstrated that certain piperidine derivatives exhibit significant analgesic effects in animal models, suggesting that this compound may share this property .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Potential Activity |
|---|---|---|
| This compound | Piperidine ring, methoxycarbonyl | Antidepressant, analgesic |
| N-Boc-piperidine-3-methanol | Piperidine ring, hydroxymethyl | Potentially similar reactivity |
| tert-butyl 4-(methoxycarbonyl)phenethylamine | Phenethylamine structure | Varies significantly from piperidines |
This comparison illustrates how structural variations influence potential applications and activities, emphasizing the uniqueness of this compound.
Q & A
Basic: What are the key considerations for optimizing the synthesis of tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate?
Answer:
Synthesis typically involves multi-step reactions, including alkylation, arylation, and protection/deprotection steps. For example, reductive amination using aldehydes/ketones with anilines under mild conditions (e.g., NaBH(OAc)₃ in DCE at 40°C) can yield intermediates . Critical factors include:
- Solvent choice : Tetrahydrofuran (THF) or toluene for stability of the Boc (tert-butoxycarbonyl) group .
- Reagent compatibility : Avoid strong acids/bases that may hydrolyze the methoxycarbonyl group .
- Yield optimization : Use column chromatography (cyclohexane/EtOAc gradients) for purification .
Basic: Which analytical methods are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : Key signals include the tert-butyl group (1.2–1.4 ppm, singlet) and methoxycarbonyl protons (3.8–3.9 ppm, singlet). Aromatic protons on the phenyl ring appear at 7.3–7.5 ppm .
- Mass spectrometry : Confirm molecular weight via HR-MS (e.g., calculated [M]+ for C₁₈H₂₅NO₄: 331.18) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Basic: How can regioselectivity challenges during functionalization of the piperidine ring be addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Protecting groups : Use Boc to shield the piperidine nitrogen, directing reactions to the 3-position .
- Catalytic control : Pd-catalyzed cross-coupling for arylations at less hindered positions .
- Computational modeling : Predict reactivity using DFT calculations to map electron density on the piperidine ring .
Advanced: How can stereochemical inconsistencies in derivatives be resolved?
Answer:
- Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IA) .
- X-ray crystallography : Confirm absolute configuration of crystalline intermediates .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key steps like cyclopropanation .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?
Answer:
- Fragment-based design : Modify the methoxycarbonyl group to introduce bioisosteres (e.g., amides, sulfonamides) .
- Docking studies : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs .
- In vitro assays : Test analogs in enzymatic assays (e.g., IC₅₀ determination) with ATPase or protease targets .
Advanced: How should contradictory data in biological activity assays be analyzed?
Answer:
- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
- Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan®) to identify non-specific interactions .
- Metabolite interference : Characterize stability in assay buffers via LC-MS to detect degradation products .
Advanced: What computational tools are suitable for predicting metabolic pathways?
Answer:
- CYP450 metabolism : Use StarDrop® or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., piperidine ring) .
- Metabolite ID : Combine in silico predictions (e.g., MetaSite) with in vitro microsomal studies .
Advanced: How can oxidative/reductive transformations be tailored for specific applications?
Answer:
- Oxidation : Convert piperidine to pyridine derivatives using KMnO₄ in acidic conditions .
- Reduction : Hydrogenate the methoxycarbonyl group to hydroxymethyl using Pd/C under H₂ .
- Radical reactions : Initiate C–H functionalization with AIBN and tributyltin hydride .
Advanced: What methods validate target engagement in cellular models?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins upon compound binding .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify ligand-receptor interactions in live cells .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics in real-time using immobilized targets .
Advanced: How can metabolite identification studies be optimized?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
